
2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring.
Bromination: The indole derivative is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Difluoromethylation: The final step involves the introduction of the difluoromethyl group. This can be achieved using difluoromethylating reagents such as difluoromethyl bromide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, microbial infections, and neurological disorders.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Biology: The compound is employed in chemical biology research to probe the function of specific proteins and enzymes.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various biological receptors, enzymes, and proteins, modulating their activity. The presence of the bromo and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Lacks the difluoromethyl group, which may affect its biological activity and chemical reactivity.
2,2-Difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Lacks the bromo group, which may influence its reactivity in substitution reactions.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethan-1-one: Lacks both the bromo and difluoromethyl groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both the bromo and difluoromethyl groups in 2-Bromo-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one makes it unique compared to its analogs. These functional groups can significantly enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C17H12BrF2NO |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
2-bromo-2,2-difluoro-1-(1-methyl-2-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H12BrF2NO/c1-21-13-10-6-5-9-12(13)14(16(22)17(18,19)20)15(21)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
UWPCQPQLRWPPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
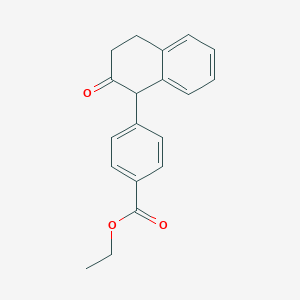
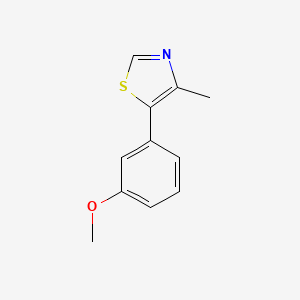
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

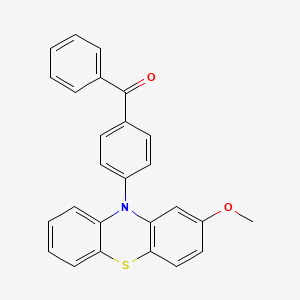
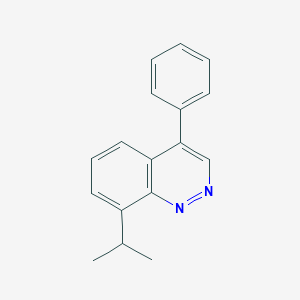
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)

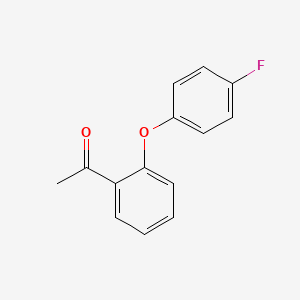
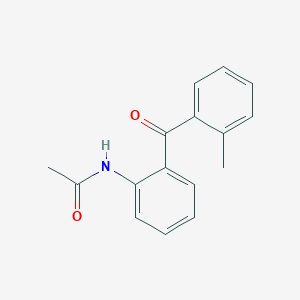
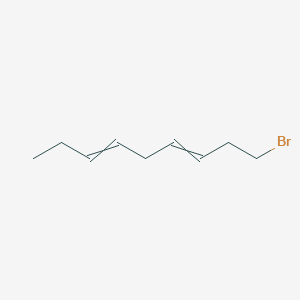
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
